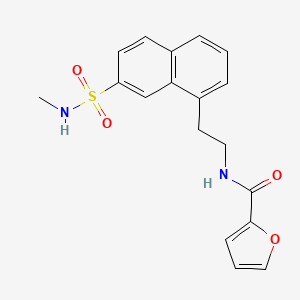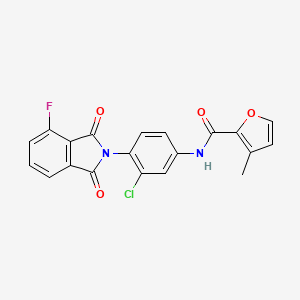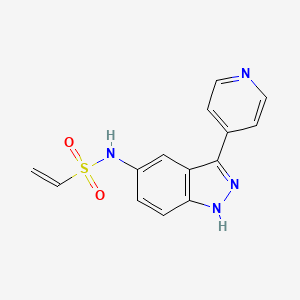![molecular formula C55H66N10O22P2S2 B10779877 2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[6-[4-[4-[3-[[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]oxymethyl]phenyl]but-3-ynyl]triazol-1-yl]hexylcarbamoyl]benzoic acid;N,N-diethylethanamine](/img/structure/B10779877.png)
2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[6-[4-[4-[3-[[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]oxymethyl]phenyl]but-3-ynyl]triazol-1-yl]hexylcarbamoyl]benzoic acid;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEMBL3220052 is a bioactive compound with drug-like properties. It is part of the ChEMBL database, which curates information on bioactive molecules. Specifically, CHEMBL3220052 has been studied for its binding, functional, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties . Unfortunately, I don’t have specific information about its chemical structure or origin, but I’ll provide insights based on available data.
Preparation Methods
As of now, I don’t have direct synthetic routes or industrial production methods for CHEMBL3220052. you can explore scientific literature or databases like ChEMBL to find more detailed information on its synthesis and production.
Chemical Reactions Analysis
CHEMBL3220052 likely undergoes various chemical reactions. Here are some common types of reactions it might participate in:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: The opposite of oxidation, where hydrogen atoms are added or oxygen atoms are removed.
Substitution: Replacement of one functional group with another.
Other Transformations: Esterification, amidation, cyclization, etc.
Reagents and conditions would depend on the specific reaction. Major products formed during these reactions would vary based on the reaction type and starting materials.
Scientific Research Applications
CHEMBL3220052’s applications span several scientific fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might study its interactions with proteins, enzymes, or receptors.
Medicine: Investigating its potential as a drug candidate.
Industry: If it has unique properties, it could find applications in materials science or other industrial processes.
Comparison with Similar Compounds
To highlight its uniqueness, we’d need to compare CHEMBL3220052 with similar compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C55H66N10O22P2S2 |
|---|---|
Molecular Weight |
1345.2 g/mol |
IUPAC Name |
2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[6-[4-[4-[3-[[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]oxymethyl]phenyl]but-3-ynyl]triazol-1-yl]hexylcarbamoyl]benzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C49H51N9O22P2S2.C6H15N/c50-35-16-14-32-39(33-15-17-36(51)45(84(73,74)75)43(33)79-42(32)44(35)83(70,71)72)31-13-12-29(23-34(31)48(62)63)46(61)52-19-5-1-2-6-20-57-24-30(54-56-57)11-4-3-8-27-9-7-10-28(22-27)25-76-55-38-18-21-58(49(64)53-38)47-41(60)40(59)37(78-47)26-77-82(68,69)80-81(65,66)67;1-4-7(5-2)6-3/h7,9-10,12-18,21-24,37,40-41,47,50,59-60H,1-2,4-6,11,19-20,25-26,51H2,(H,52,61)(H,62,63)(H,68,69)(H,53,55,64)(H2,65,66,67)(H,70,71,72)(H,73,74,75);4-6H2,1-3H3/t37-,40-,41-,47-;/m1./s1 |
InChI Key |
SRQZTMUTHMHAPZ-UOYXXSKYSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=CC(=CC(=C1)C#CCCC2=CN(N=N2)CCCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=N)C(=C5OC6=C4C=CC(=C6S(=O)(=O)O)N)S(=O)(=O)O)C(=O)O)CONC7=NC(=O)N(C=C7)[C@H]8[C@@H]([C@@H]([C@H](O8)COP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC(=C1)C#CCCC2=CN(N=N2)CCCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=N)C(=C5OC6=C4C=CC(=C6S(=O)(=O)O)N)S(=O)(=O)O)C(=O)O)CONC7=NC(=O)N(C=C7)C8C(C(C(O8)COP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]benzoyl}-L-glutamic Acid](/img/structure/B10779807.png)
![4-fluoro-N-[2-fluoro-3-(1-methylpiperidine-4-carbonyl)phenyl]benzamide](/img/structure/B10779809.png)

![3-[(3-Aminophenyl)methyl]-5-phenoxy-1,3,4-oxadiazol-2-one](/img/structure/B10779822.png)

![(1S,2S,14R,22R)-23-propyl-15-oxa-12,23-diazaheptacyclo[14.9.1.01,14.02,22.04,13.06,11.020,26]hexacosa-4,6,8,10,12,16,18,20(26)-octaene-2,17-diol;hydrochloride](/img/structure/B10779842.png)
![4-[[(7R)-8-cyclopentyl-5,7-diethyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10779843.png)
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-5-(5-Methylpyridin-3-Yl)-1h-Quinolin-2-One](/img/structure/B10779853.png)
![[(2R,3S,4R,5R)-5-[4-[(3-bromophenyl)methoxyamino]-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B10779855.png)
![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B10779859.png)
![6-[(1S)-1-hydroxy-2-[4-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methoxypyridine-3-carbonitrile](/img/structure/B10779867.png)
![[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B10779871.png)
![(1R,2S,3R,5R)-3-[[2-[(2,6-dimethylpyridin-4-yl)amino]-5-quinolin-2-ylpyrimidin-4-yl]amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B10779895.png)
